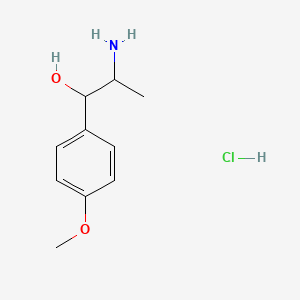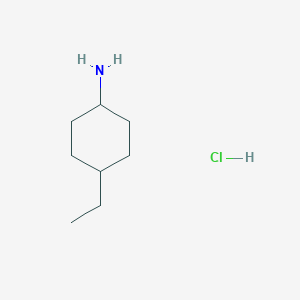
2-(3-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole is a heterocyclic compound that is widely used in the synthesis of various organic compounds. It is an important intermediate for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound has been studied extensively for its various properties, such as its reactivity, stability, and solubility.
Scientific Research Applications
Versatile Biological Activities
1,3,4-oxadiazole derivatives exhibit a wide range of biological activities due to their interaction with various enzymes and receptors. These interactions enable them to act as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding through multiple weak interactions, which is crucial for its pharmacological efficacy (Verma et al., 2019).
Synthetic and Pharmacological Progress
Recent research highlights the synthesis and pharmacological activities of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, emphasizing their antibacterial, anti-inflammatory, antituberculous, antifungal, anti-diabetic, and anticancer properties. The unique physical, chemical, and pharmacokinetic properties of oxadiazole derivatives enhance their pharmacological activity through hydrogen bond interactions (Wang et al., 2022).
Metal-Ion Sensing Applications
Oxadiazole scaffolds, particularly 1,3,4-oxadiazoles, have significant applications beyond pharmacology, including material science and organic electronics. They are utilized in the development of chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites for metal ions. This diverse application range showcases their importance in various fields of scientific research (Sharma et al., 2022).
properties
IUPAC Name |
2-(3-bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-7-3-1-2-6(4-7)9-13-12-8(5-11)14-9/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGWFTUQBXSVSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


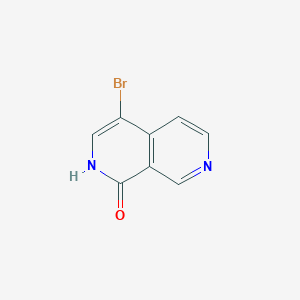
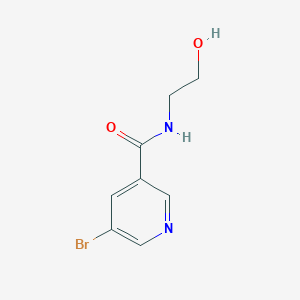

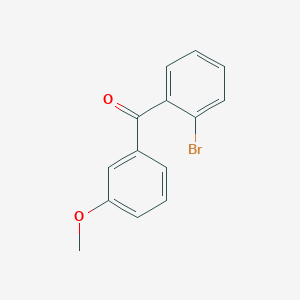





![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride](/img/structure/B1290626.png)
